

GNE-049 and Androgen Receptor Signaling: A Technical Guide

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Compound of Interest

Compound Name: GNE-049

Cat. No.: B607672

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Introduction

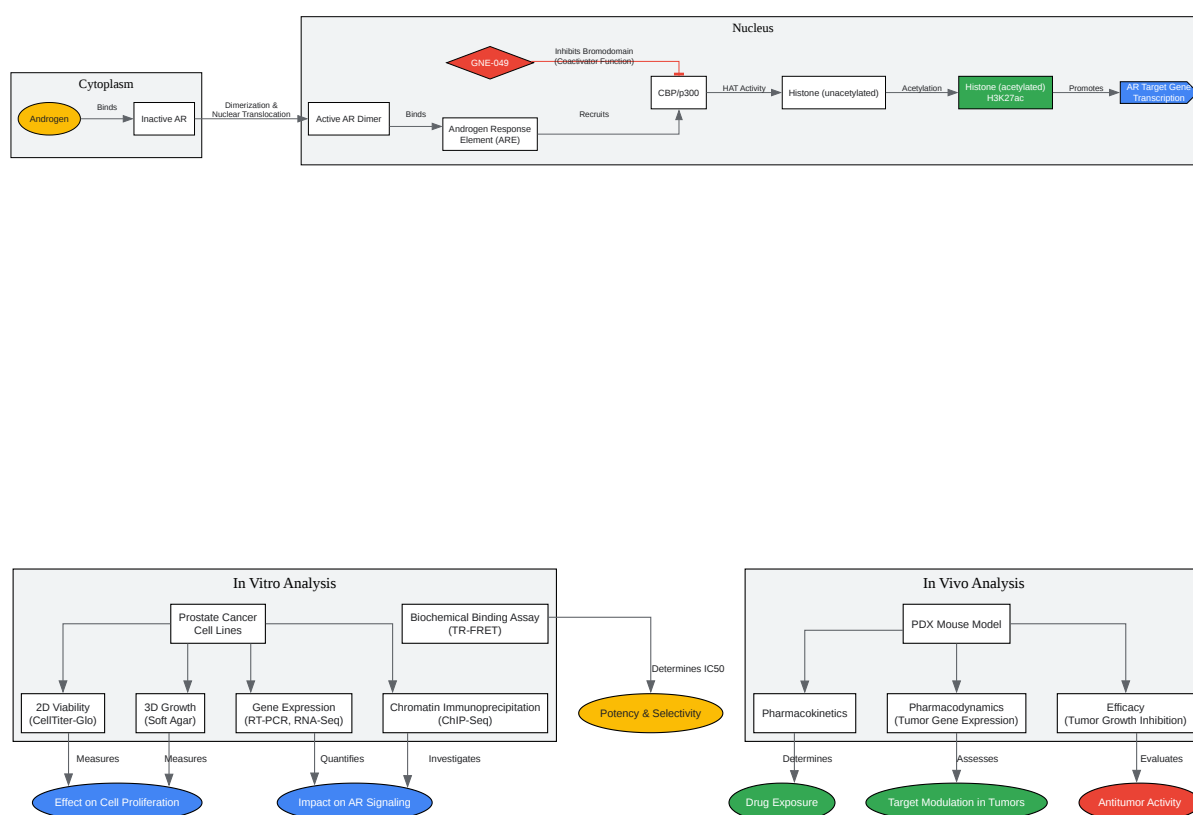
GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), where androgen receptor (AR) signaling remains a key driver of disease progression, **GNE-049** has emerged as a promising therapeutic agent.[1][3] This technical guide provides an in-depth overview of **GNE-049**, its mechanism of action in modulating AR signaling, and a summary of its preclinical efficacy, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

GNE-049 targets the bromodomains of CBP and p300, which are critical for their function as transcriptional coactivators.[1][4] In the androgen receptor signaling pathway, ligand-activated AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA. To activate gene transcription, AR recruits a complex of coactivators, including CBP and p300.[4] A key function of CBP/p300 is their histone acetyltransferase (HAT) activity, which leads to the acetylation of histone tails, such as H3K27, resulting in a more open chromatin structure that is permissive for transcription.[2][4]

GNE-049 inhibits the ability of the CBP/p300 bromodomain to "read" acetylated lysine residues on histones, which is crucial for the coactivator function of CBP/p300 at AR target genes.[1][2]

This inhibition prevents the acetylation of H3K27 at AR-regulated enhancers, leading to a condensed chromatin state and the suppression of AR target gene transcription.[1][2][4] Notably, **GNE-049** does not disrupt the physical interaction between AR and p300, nor does it prevent their recruitment to chromatin.[1][4] Instead, it specifically abrogates the downstream coactivator function of CBP/p300.[1][4]



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